Enhanced Halogen Mass and Hydrophobicity Drive Superior LogP and Binding Site Occupancy Potential
The introduction of two bromine atoms at the 3- and 5-positions of the benzoyl moiety substantially increases molecular weight and lipophilicity compared to unsubstituted and mono-brominated analogs. The target compound (MW 361.07 g/mol; cLogP 3.76) [1] gains 157.8 Da and ~1.1 logP units over the parent 1-benzoylazepane (MW 203.29; cLogP ~2.66 estimated) . Relative to 1-(2-bromobenzoyl)azepane (MW 282.18) , the target compound adds ~79 Da and approximately 0.5–0.7 logP units. This elevated hydrophobicity and halogen mass directly correlate with increased potential for halogen bonding and van der Waals interactions in hydrophobic protein pockets—a key advantage for fragment screening where affinity gains from halogen substitution have been quantitatively demonstrated in model systems [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 361.07 g/mol; cLogP = 3.76 [1] |
| Comparator Or Baseline | 1-Benzoylazepane: MW = 203.29, cLogP ≈ 2.66 ; 1-(2-Bromobenzoyl)azepane: MW = 282.18, cLogP ≈ 3.1–3.2 (estimated) |
| Quantified Difference | ΔMW: +157.8 Da vs. 1-benzoylazepane; +78.9 Da vs. 1-(2-bromobenzoyl)azepane. ΔcLogP: ~+1.1 vs. 1-benzoylazepane; ~+0.5-0.7 vs. 1-(2-bromobenzoyl)azepane. |
| Conditions | Computed using ZINC20 pipeline (cLogP: octanol/water partition coefficient, atom-based method). |
Why This Matters
In fragment-based screening, higher molecular weight and logP correlate with improved hit rates for hydrophobic binding pockets; the target compound offers both properties without exceeding Lipinski thresholds, making it a strategically advantageous fragment or lead-like scaffold.
- [1] ZINC20 Database. ZINC4714232: 1-(3,5-Dibromobenzoyl)azepane. UCSF Department of Pharmaceutical Chemistry. View Source
- [2] Hardegger LA, Kuhn B, Spinnler B, et al. Systematic investigation of halogen bonding in protein-ligand interactions. Angew. Chem. Int. Ed. 2011; 50(1): 314-318. View Source
